

# Application Notes and Protocols for In Vitro Assays of LAS190792 (AZD8999)

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Compound of Interest		
Compound Name:	LAS190792	
Cat. No.:	B11935823	Get Quote

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### **Abstract**

**LAS190792**, also known as AZD8999, is a novel bifunctional molecule under development for the treatment of chronic respiratory diseases such as COPD and asthma.[1][2][3] It functions as both a potent muscarinic receptor antagonist and a  $\beta$ 2-adrenoceptor agonist (MABA), combining two key bronchodilator mechanisms in a single entity.[1][2][4] This document provides detailed protocols for the key in vitro assays used to characterize the pharmacological profile of **LAS190792**, including receptor binding assays, functional cell-based assays, and isolated tissue assays. The presented data and methodologies are crucial for understanding the potency, selectivity, and mechanism of action of this compound.

## **Muscarinic Receptor Binding Assays**

These assays are designed to determine the binding affinity of **LAS190792** for various subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). A competitive radioligand binding assay format is typically employed.

## **Experimental Protocol: Radioligand Binding Assay**

Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of **LAS190792** for human muscarinic receptors.

Materials:



- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
- Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or a similar suitable radiolabeled muscarinic antagonist.
- LAS190792 and reference compounds (e.g., tiotropium, atropine).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation cocktail.
- 96-well filter plates.
- Vacuum manifold.
- Microplate scintillation counter.

#### Procedure:

- Membrane Preparation: Thaw the frozen cell membranes expressing the specific muscarinic receptor subtype on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration.
- Assay Setup: In a 96-well plate, add the following components in order:
  - $\circ$  25 µL of assay buffer or unlabeled antagonist (for determining non-specific binding, e.g., 1 µM atropine).
  - 25 μL of a serial dilution of LAS190792 or reference compound.
  - 50 μL of radioligand (e.g., [3H]-NMS at a concentration close to its Kd).
  - 100 μL of the diluted cell membrane suspension.



- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Filtration: Transfer the contents of the wells to a 96-well filter plate pre-soaked with wash buffer. Rapidly wash the filters three times with 200 μL of ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.
- Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

## **Quantitative Data: Muscarinic Receptor Binding Affinity**

Compound	M1 (pKi)	M2 (pKi)	M3 (pKi)	M4 (pKi)	M5 (pKi)
LAS190792	8.9	8.8	8.8	9.2	8.2
Tiotropium	~9.0	~8.5	~9.2	~8.8	~8.7

Data synthesized from multiple sources. pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.

## **B2-Adrenoceptor Functional Assays**

These assays evaluate the functional potency of **LAS190792** as a  $\beta$ 2-adrenoceptor agonist. The activation of  $\beta$ 2-adrenoceptors leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

### **Experimental Protocol: cAMP Accumulation Assay**

Objective: To determine the effective concentration (EC50) of **LAS190792** for stimulating cAMP production in cells expressing the human  $\beta$ 2-adrenoceptor.



### Materials:

- CHO cells stably expressing the human β2-adrenoceptor.
- Cell culture medium.
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
- LAS190792 and reference β2-agonists (e.g., indacaterol, olodaterol, isoproterenol).
- cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
- 384-well or 96-well assay plates.

#### Procedure:

- Cell Culture and Plating: Culture the CHO-β2 cells in appropriate medium. Seed the cells into the assay plates at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of LAS190792 and reference compounds in stimulation buffer.
- Cell Stimulation: Remove the culture medium from the wells and add the stimulation buffer containing the different concentrations of the test compounds.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.

Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Determine the EC50 values using non-linear regression analysis.

## Quantitative Data: β-Adrenoceptor Agonist Potency



Compound	β2-Adrenoceptor (pEC50)	β1/β2 Selectivity
LAS190792	9.6	Similar or higher than indacaterol
Indacaterol	~9.0	-
Olodaterol	~9.2	-
Batefenterol	~9.5	-

pEC50 = -log(EC50). A higher pEC50 value indicates greater potency.

## **Isolated Tissue Functional Assays**

These ex vivo assays assess the combined muscarinic antagonist and  $\beta$ 2-agonist activity of **LAS190792** in a more physiologically relevant system, such as guinea pig tracheal rings.

## Experimental Protocol: Guinea Pig Trachea Relaxation Assay

Objective: To evaluate the functional potency and duration of action of **LAS190792** in relaxing pre-contracted airway smooth muscle.

#### Materials:

- Male Dunkin-Hartley guinea pigs.
- Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, KH<sub>2</sub>PO<sub>4</sub> 1.2, MgSO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, Glucose 11.1), gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Contractile agents (e.g., acetylcholine, carbachol, electrical field stimulation).
- LAS190792 and comparator compounds.
- Organ bath system with isometric force transducers.
- Data acquisition system.



### Procedure:

- Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).
- Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>. Attach one end of the ring to a fixed hook and the other to an isometric force transducer. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
- Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent.
  - $\circ$  For  $\beta$ 2-agonist activity: Use spontaneous tone or a low concentration of a contractile agent.
  - For muscarinic antagonist activity: Pre-contract the tissue with a muscarinic agonist like acetylcholine or carbachol. To isolate the muscarinic effect, the β-adrenergic component can be blocked with a β-blocker like propranolol.
- Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of LAS190792 or comparator compounds to the organ bath to generate a concentrationresponse curve for relaxation.
- Duration of Action (Washout Studies): After obtaining a maximal response to the test compound, perform repeated washes with fresh Krebs-Henseleit solution and monitor the return of the tissue's contractile response to the agonist over several hours.

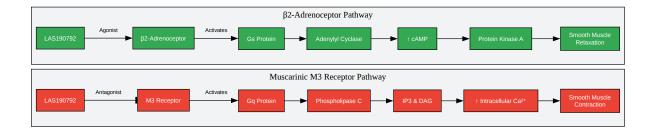
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the pIC50 (for antagonism) or pEC50 (for agonism) from the concentration-response curves using non-linear regression. The duration of action is determined by the time it takes for the contractile response to recover after washout.

## Quantitative Data: Functional Potency in Isolated Trachea



Compound	Antimuscarinic Activity (pIC50)	β2-Agonist Relaxant Potency (pEC50)
LAS190792	8.3 (in human tissue)	9.6
Batefenterol	7.9 (in human tissue)	~9.5

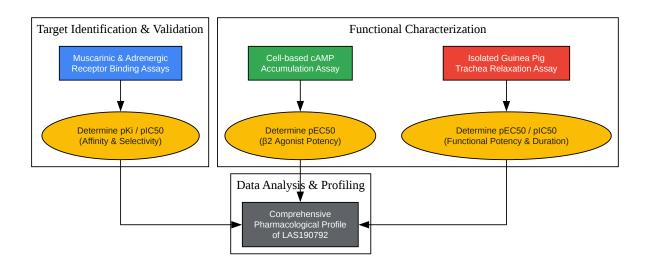
# Signaling Pathway and Experimental Workflow Diagrams



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Caption: Dual signaling pathway of LAS190792.





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Caption: In vitro pharmacological profiling workflow for **LAS190792**.

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### References

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